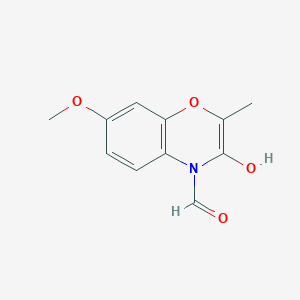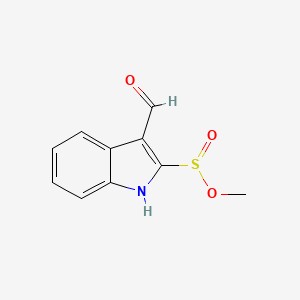
Brassicanal C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brassicanal c belongs to the class of organic compounds known as indoles. Indoles are compounds containing an indole moiety, which consists of pyrrole ring fused to benzene to form 2, 3-benzopyrrole. Brassicanal c exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, brassicanal c is primarily located in the cytoplasm. Outside of the human body, brassicanal c can be found in brassicas and cauliflower. This makes brassicanal c a potential biomarker for the consumption of these food products.
Scientific Research Applications
Phytoalexin Production and Antifungal Activity
Brassicanal C is identified as a phytoalexin produced in cruciferous vegetables like cauliflower (Brassica oleracea var. botrytis) under stress conditions, such as exposure to UV light. Phytoalexins are chemical compounds that are part of a plant's defense mechanism against pathogens. The synthesis and antifungal activity of Brassicanal C, along with its role in protecting plants from fungal infections like Leptosphaeria maculans, Rhizoctonia solani, and Sclerotinia sclerotiorum, have been studied extensively. This research contributes to understanding how plants defend themselves against environmental stressors and can inform agricultural practices and crop protection strategies (Pedras et al., 2006).
Contribution to Plant Metabolism and Stress Response
Brassicanal C, as a phytoalexin, plays a significant role in the metabolic response of Brassicaceae plants to various stressors. This includes its role in the activation of defense mechanisms that lead to qualitative and quantitative changes in plant metabolite production. Understanding the role of Brassicanal C in these processes is crucial for comprehending how plants respond to environmental stresses, which has implications for both plant biology research and agricultural practices (Jahangir et al., 2009).
Potential Applications in Horticulture and Crop Management
The production and function of Brassicanal C in Brassicaceae plants under stress conditions have implications for horticulture and crop management. By understanding how Brassicanal C contributes to a plant's defense mechanisms, agriculturalists and horticulturists can develop more effective strategies for managing crops, especially in terms of enhancing their resistance to fungal diseases and other environmental stressors.
Implications for Brassicaceae Evolutionary Studies
The presence and function of Brassicanal C in Brassicaceae provide insights into the evolutionary biology of this plant family. Studies focusing on the phylogenetic relationships and evolutionary history of Brassicaceae can benefit from understanding the role of phytoalexins like Brassicanal C in the adaptive responses of these plants to their environments. This can enhance our understanding of plant evolution and diversification (Huang et al., 2015).
properties
CAS RN |
137761-23-0 |
|---|---|
Product Name |
Brassicanal C |
Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
methyl 3-formyl-1H-indole-2-sulfinate |
InChI |
InChI=1S/C10H9NO3S/c1-14-15(13)10-8(6-12)7-4-2-3-5-9(7)11-10/h2-6,11H,1H3 |
InChI Key |
OWWULYVDNVCJLP-UHFFFAOYSA-N |
SMILES |
COS(=O)C1=C(C2=CC=CC=C2N1)C=O |
Canonical SMILES |
COS(=O)C1=C(C2=CC=CC=C2N1)C=O |
melting_point |
150-151°C |
physical_description |
Solid |
synonyms |
brassicanal C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





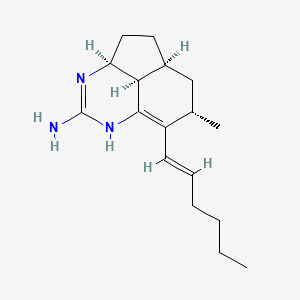

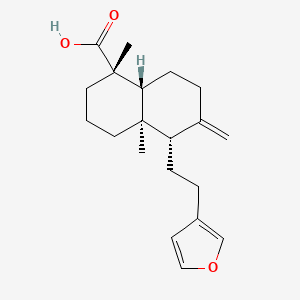

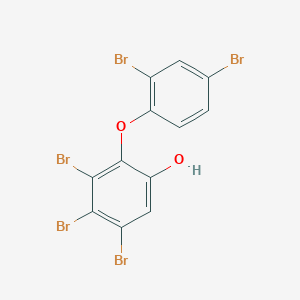
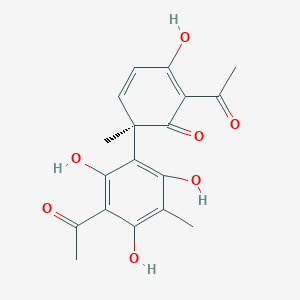

![(2Z,4E)-N-[[(1R,2E,5R,8E,10Z,14E,17R)-3,11-dimethyl-19-methylidene-7,13-dioxo-6,21-dioxabicyclo[15.3.1]henicosa-2,8,10,14-tetraen-5-yl]-hydroxymethyl]hexa-2,4-dienamide](/img/structure/B1246934.png)
![N-[(5S,8S)-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide](/img/structure/B1246937.png)


